molecular formula C8H14ClNO2 B1379275 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI) CAS No. 94160-98-2

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)

Cat. No.: B1379275
CAS No.: 94160-98-2
M. Wt: 191.65 g/mol
InChI Key: JOIJZJVAIURHGA-OGFXRTJISA-N
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Description

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, ®-(9CI) is a chemical compound with the molecular formula C8H14ClNO2. . This compound is a derivative of quinuclidine, a bicyclic amine that is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride involves several steps. One efficient method involves the direct intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3 . This reaction is carried out at 425°C for 4 hours, yielding quinuclidine with a high yield of up to 84.3% . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of quinuclidine, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride lies in its specific chemical structure and the resulting properties, which make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

(2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJZJVAIURHGA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)

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